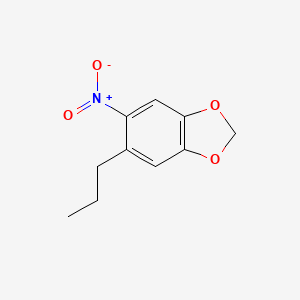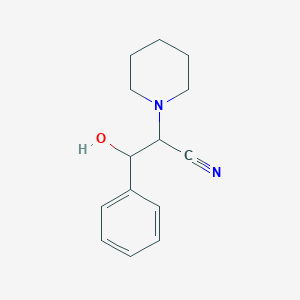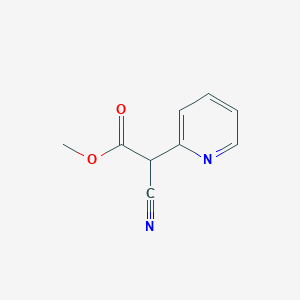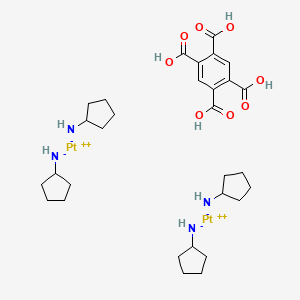![molecular formula C11H16N2O5S B13998361 3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid CAS No. 6632-18-4](/img/structure/B13998361.png)
3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid is a chemical compound with the molecular formula C11H14N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a nitrile group (-CN) and a hydroxyethyl group (-OH) attached to an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-hydroxyethyl)anilino]propanenitrile involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[N-(2-hydroxyethyl)anilino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
3-[N-(2-hydroxyethyl)anilino]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[N-(2-hydroxyethyl)anilino]propanenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-ethoxyphenyl)amino]propanenitrile
- Poly[(N-2-hydroxyethyl)aniline]
Uniqueness
3-[N-(2-hydroxyethyl)anilino]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Conclusion
3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and manufacturers alike.
Propriétés
Numéro CAS |
6632-18-4 |
|---|---|
Formule moléculaire |
C11H16N2O5S |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid |
InChI |
InChI=1S/C11H14N2O.H2O4S/c12-7-4-8-13(9-10-14)11-5-2-1-3-6-11;1-5(2,3)4/h1-3,5-6,14H,4,8-10H2;(H2,1,2,3,4) |
Clé InChI |
RIURWUSAISSCBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCC#N)CCO.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


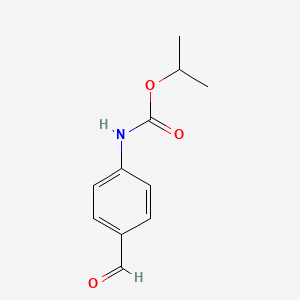
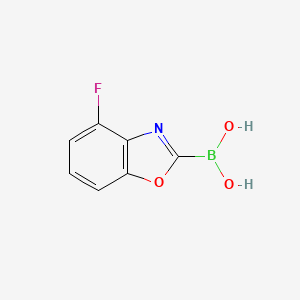
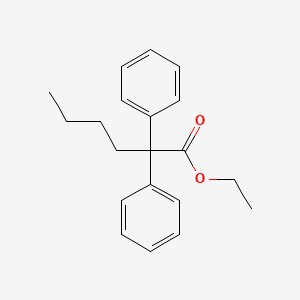
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
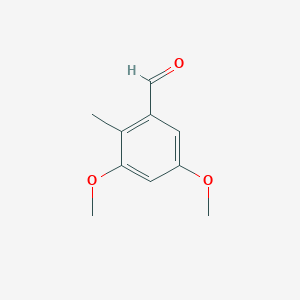
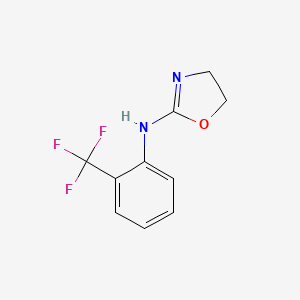
![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)

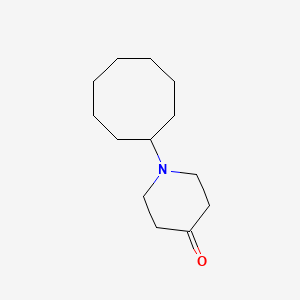
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
